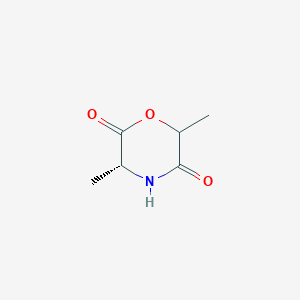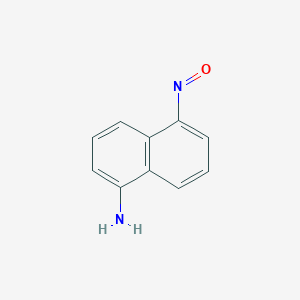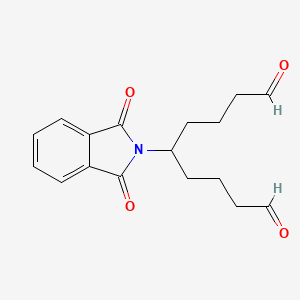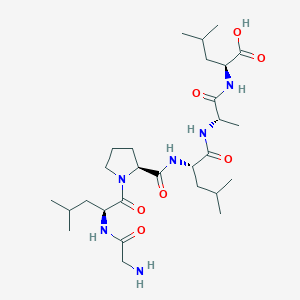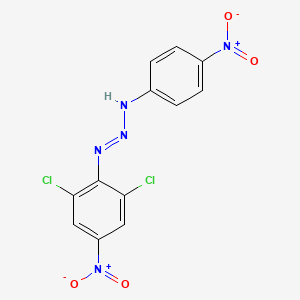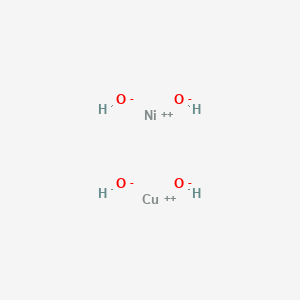
Copper;nickel(2+);tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;nickel(2+);tetrahydroxide is a coordination compound that consists of copper and nickel ions coordinated with hydroxide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;nickel(2+);tetrahydroxide can be synthesized through a low-temperature chemical co-precipitation method. In this process, copper and nickel salts are dissolved in an aqueous solution, and a base such as sodium hydroxide is added to precipitate the hydroxides of copper and nickel. The reaction is typically carried out at low temperatures to control the growth rate of the hydroxide crystals and to ensure the formation of a homogeneous product .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process. Additionally, microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;nickel(2+);tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the metal ions and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species. Substitution reactions typically yield new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper;nickel(2+);tetrahydroxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper;nickel(2+);tetrahydroxide involves several pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions.
Antimicrobial Activity: The antimicrobial action is primarily due to the generation of reactive oxygen species and the release of metal ions, which disrupt microbial cell membranes and interfere with cellular processes.
Electrochemical Activity: In energy storage applications, the compound facilitates charge transfer and improves the overall performance of supercapacitors and batteries.
Vergleich Mit ähnlichen Verbindungen
Copper;nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Copper(II) hydroxide: While copper(II) hydroxide is a well-known compound with applications in agriculture and chemistry, the addition of nickel in this compound enhances its catalytic and electrochemical properties.
Nickel(II) hydroxide: Nickel(II) hydroxide is commonly used in battery applications.
Copper(II) and nickel(II) complexes with tridentate ligands: These complexes have been studied for their unique structural and electronic properties, which make them suitable for various applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
215056-96-5 |
|---|---|
Molekularformel |
CuH4NiO4 |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
copper;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI-Schlüssel |
UILUIVJIQOFVPS-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Ni+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


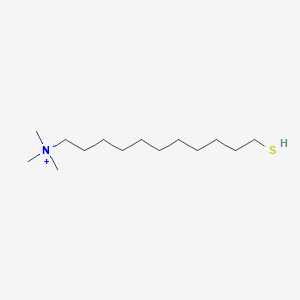
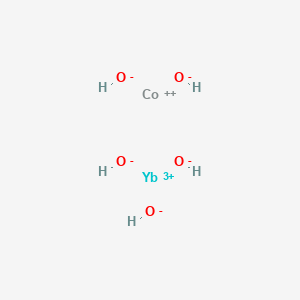

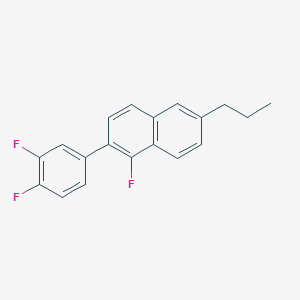
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
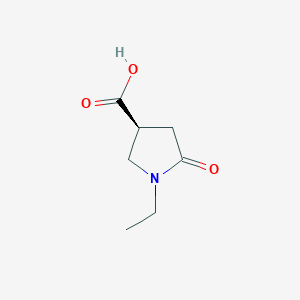
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
